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Compound Name: 4-Methoxycyclohexanamine

CAS No.: 4342-46-5

Cat. No.: B3022727

Get Quote

Executive Summary: The "Lipophilic Switch"
Strategy
In medicinal chemistry, the 4-methoxycyclohexanamine scaffold represents a critical

"lipophilic switch" from the well-characterized 4-hydroxycyclohexanamine metabolite found in

established drugs like Ambroxol. By masking the hydrogen-bond donating hydroxyl group as a

methoxy ether, researchers can significantly alter the physicochemical profile (LogP, BBB

permeability) while retaining the critical steric bulk and cationic pharmacophore required for ion

channel and G-protein coupled receptor (GPCR) binding.

This guide analyzes the utility of this scaffold in three primary therapeutic areas: Nav1.8

modulation (Analgesia/Antitussive), Sigma-1 Receptor targeting (Neuroprotection), and

Antimicrobial activity.
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The biological activity of 4-methoxycyclohexanamine derivatives is governed by the

stereochemistry of the cyclohexane ring. The molecule exists as cis and trans diastereomers.

The Pharmacophore: The trans-isomer (equatorial amine, equatorial methoxy) is generally

the preferred bioactive conformation for ion channel binding. It mimics the rigid, extended

structure of the trans-4-hydroxy metabolite of Ambroxol.

Lipophilicity: The methoxy substitution increases lipophilicity compared to the hydroxyl

analog, potentially enhancing central nervous system (CNS) penetration for neuropathic pain

applications.

DOT Diagram: Structure-Activity Relationship (SAR)
Map

4-Methoxycyclohexanamine
Scaffold

Primary/Secondary Amine
(Cationic Center)

4-Methoxy Group
(Lipophilic Switch)

Cyclohexane Ring
(Rigid Spacer)

Nav1.8 Channel
(Pore Blocker)

Electrostatic interaction
with pore residues

Sigma-1 Receptor
(Chaperone Modulator)

Salt bridge to
Asp126

Hydrophobic interaction
stabilizes binding

Pocket filling

Mycobacterial MmpL3
(Transport Inhibitor)

Membrane insertion

Click to download full resolution via product page

Figure 1: Pharmacophore mapping of the 4-methoxycyclohexanamine scaffold linking

structural features to biological targets.

Primary Indication: Nav1.8 Blockade (Analgesia &
Antitussive)[1]
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The most authoritative grounding for this scaffold lies in its structural homology to Ambroxol, a

potent blocker of the voltage-gated sodium channel Nav1.8. Nav1.8 is preferentially expressed

in nociceptors (pain-sensing neurons), making it a high-value target for treating neuropathic

pain and chronic cough without the cardiac side effects associated with non-selective sodium

channel blockers.

Mechanism of Action
Derivatives of 4-methoxycyclohexanamine function as state-dependent blockers. They

preferentially bind to the inactivated state of the sodium channel, stabilizing it and preventing

repetitive firing of sensitized neurons.

Comparative Data: Ambroxol vs. Methoxy-Analog
Hypothetical data based on SAR principles of ether vs. alcohol modifications.

Feature
Ambroxol (4-OH
metabolite)

4-Methoxy Analog
Biological
Implication

LogP ~1.5 ~2.1

Methoxy analog has

higher BBB

permeability; better for

central neuropathic

pain.

H-Bonding Donor & Acceptor Acceptor Only

Reduced desolvation

penalty upon binding

to hydrophobic

pockets.

Nav1.8 IC50 ~30 µM (Phasic block) ~10-50 µM

Potency likely

maintained; kinetics

may be slower due to

lipophilicity.

Secondary Indication: Sigma-1 Receptor (σ1R)
Ligands[2][3][4][5]
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The cyclohexylamine motif is a "privileged structure" for Sigma-1 receptors. These intracellular

chaperone proteins regulate ER stress and calcium signaling.

Binding Mode: The basic nitrogen of the 4-methoxycyclohexanamine derivative forms a

critical salt bridge with Asp126 in the σ1R binding pocket. The hydrophobic cyclohexane ring

sits in the primary hydrophobic pocket.

Therapeutic Utility: Agonists are neuroprotective (Alzheimer's, ALS), while antagonists are

explored for neuropathic pain (synergistic with Nav1.8 blockade) and cancer.

Synthetic Protocol: Stereoselective Reductive
Amination
To access these derivatives, a high-fidelity synthetic route is required. The following protocol

prioritizes the formation of the thermodynamically stable trans-isomer.

Reaction Scheme
Precursors: 4-Methoxycyclohexanone + Primary Amine (R-NH2). Reagents: Titanium(IV)

isopropoxide (Lewis Acid), Sodium Borohydride (Reducing Agent).

DOT Diagram: Synthetic Workflow
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Imine Formation
4-Methoxycyclohexanone + R-NH2
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Figure 2: Step-wise reductive amination protocol emphasizing the isolation of the trans-isomer.

Detailed Methodology
Imine Formation: Dissolve 4-methoxycyclohexanone (1.0 equiv) and the desired amine (1.1

equiv) in anhydrous THF. Add Titanium(IV) isopropoxide (1.5 equiv) dropwise. Stir under

nitrogen for 12 hours. Note: Ti(OiPr)4 acts as a water scavenger and Lewis acid, driving

equilibrium toward the imine.
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Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH4, 2.0 equiv) portion-

wise. Allow to warm to room temperature over 4 hours.

Workup: Quench with 1M NaOH to precipitate titanium salts. Filter through Celite. Extract the

filtrate with Dichloromethane (DCM).

Purification: The trans-isomer is less polar. Purify via flash chromatography (SiO2,

MeOH/DCM gradient). Alternatively, convert to the HCl salt; the trans-isomer often

crystallizes preferentially.

Screening Workflow: Nav1.8 Patch Clamp
To validate the biological activity, a manual or automated patch-clamp assay is the gold

standard.

Protocol: Whole-Cell Voltage Clamp
Cell Line: HEK293 cells stably expressing human Nav1.8 (and co-expressing β-subunits).

Solutions:

Pipette (Intracellular): CsF based (to block K+ channels).

Bath (Extracellular): Standard Tyrode’s solution.

Voltage Protocol:

Hold potential at -100 mV.

Depolarize to 0 mV for 50ms (Test Pulse).

State-Dependence Test: Apply a prepulse to -40 mV (induces inactivation) before the test

pulse. Compounds like 4-methoxycyclohexanamine derivatives should show higher

potency (lower IC50) when the channel is inactivated (pre-pulsed) compared to the resting

state.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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